molecular formula C10H13ClS B13208797 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene

Cat. No.: B13208797
M. Wt: 200.73 g/mol
InChI Key: DTOUAPLBJKQFPG-UHFFFAOYSA-N
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Description

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a methylthiophene moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid or other chloromethylating agents.

    Coupling with Methylthiophene: The final step involves coupling the chloromethylcyclopropyl intermediate with 2-methylthiophene through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chloromethyl group under mild conditions.

Major Products Formed

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products may include dechlorinated or hydrogenated derivatives.

    Substitution: Products may include various substituted thiophene derivatives, depending on the nucleophile used.

Scientific Research Applications

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their normal function. In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and other devices.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler thiophene derivative without the cyclopropyl and chloromethyl groups.

    4-Methylthiophene: Similar to 2-methylthiophene but with the methyl group in a different position.

    Cyclopropylmethyl Chloride: Contains the cyclopropyl and chloromethyl groups but lacks the thiophene ring.

Uniqueness

4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene is unique due to the combination of its structural features, which confer specific reactivity and properties. The presence of the chloromethyl group makes it highly reactive in substitution reactions, while the cyclopropyl ring and thiophene moiety contribute to its stability and electronic characteristics. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

4-[[1-(chloromethyl)cyclopropyl]methyl]-2-methylthiophene

InChI

InChI=1S/C10H13ClS/c1-8-4-9(6-12-8)5-10(7-11)2-3-10/h4,6H,2-3,5,7H2,1H3

InChI Key

DTOUAPLBJKQFPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC2(CC2)CCl

Origin of Product

United States

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